molecular formula C24H24N2O2S B2788353 N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 331454-71-8

N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2788353
CAS No.: 331454-71-8
M. Wt: 404.53
InChI Key: ZEFFITOOOJFVAD-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C24H24N2O2S and its molecular weight is 404.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Pks 13 , a key enzyme involved in the synthesis of mycolic acid . Mycolic acid is a crucial component of the cell wall of mycobacteria, making it a perfect target for antitubercular agents .

Mode of Action

The compound interacts with its target, Pks 13, through a process known as docking . The molecules with the top score in docking are considered as better leads for designing new molecules which act against Pks 13 . The compound’s interaction with Pks 13 inhibits the synthesis of mycolic acid, thereby disrupting the formation of the bacterial cell wall .

Biochemical Pathways

The inhibition of mycolic acid synthesis disrupts the normal functioning of the mycobacterium, leading to its death . This affects the mycolic acid pathway , a crucial biochemical pathway in mycobacteria . The downstream effects include the disruption of cell wall formation and the eventual death of the bacteria .

Pharmacokinetics

The compound was found to satisfy theLipinski rule of five , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

The result of the compound’s action is the inhibition of mycolic acid synthesis, which leads to the disruption of cell wall formation in mycobacteria . This results in the death of the bacteria, making the compound a potential antitubercular agent .

Properties

IUPAC Name

N-benzyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-16-11-13-18(14-12-16)22(27)26-24-21(19-9-5-6-10-20(19)29-24)23(28)25-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFFITOOOJFVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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